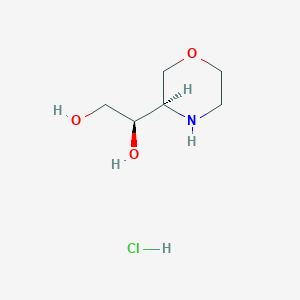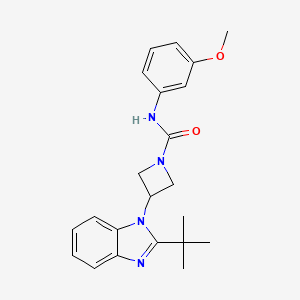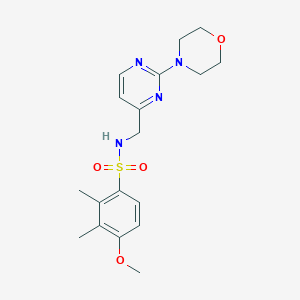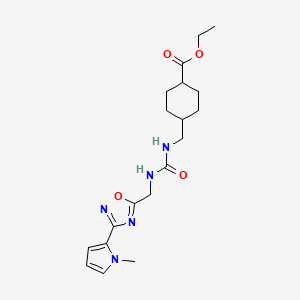
N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide” appears to be a complex organic molecule. It contains a pyrrolidinone group attached to a phenyl group, which is further connected to a naphthamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 2-oxopyrrolidin-1-yl and phenyl groups, followed by the attachment of these groups to the naphthamide. The exact synthesis process would depend on the specific reactions used and the conditions under which they are carried out.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the amide group and the aromatic rings could make it a participant in reactions such as hydrolysis, substitution, or addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various laboratory techniques.Aplicaciones Científicas De Investigación
Optical Sensing Structures
The design and assembly of novel optical sensing structures through lanthanide coordination involve complex systems that can exhibit intense luminescent properties. For example, a polymeric-based ternary europium (III) complex system was developed for sensing applications, demonstrating rapid response and color change upon interaction with specific analytes (Xiangqian Li et al., 2019).
Synthesis of N-Heterocycles
Research on microwave-assisted syntheses of N-heterocycles using various carbonyl compounds as precursors has shown efficient methods for preparing known and novel compounds. This work contributes to the development of clean synthetic methods in organic chemistry (Fernando Portela-Cubillo et al., 2008).
Dearomatizing Cyclization
The dearomatizing cyclization of lithiated 1-naphthamides with a chiral auxiliary leads to the asymmetric synthesis of compounds with potential pharmaceutical relevance. This approach is useful in synthesizing compounds with complex stereochemistry (R. Bragg et al., 2001).
Conducting Polymers
The development of conducting polymers from low oxidation potential monomers, such as derivatized bis(pyrrol-2-yl) arylenes, has applications in electronics and materials science. These polymers exhibit stability and conductivity, which are desirable for electronic applications (G. Sotzing et al., 1996).
Water Oxidation Catalysts
Research on Ru complexes for water oxidation highlights the importance of catalyst design in enhancing the efficiency of water splitting, a key process in energy conversion and storage technologies (R. Zong et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal.
Direcciones Futuras
Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or exploring its use in areas such as medicine or materials science.
Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a detailed analysis, it would be necessary to conduct laboratory experiments or consult scientific literature.
Propiedades
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-12-5-13-23(20)17-9-4-8-16(14-17)22-21(25)19-11-3-7-15-6-1-2-10-18(15)19/h1-4,6-11,14H,5,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCIPMANTJEVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)






![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2432990.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)